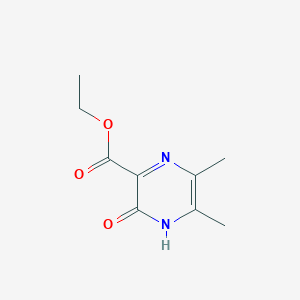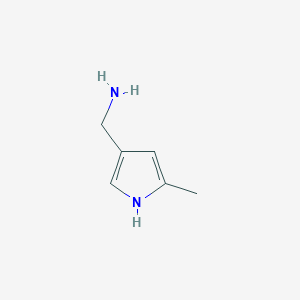
1-(6-Quinolyl)-1H-tetrazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Quinolyl)-1H-tetrazole-5-thiol is a heterocyclic compound that combines the structural features of quinoline and tetrazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Quinolyl)-1H-tetrazole-5-thiol typically involves the reaction of quinoline derivatives with azides and thiols. One common method includes the photolysis of quinolyl azides in the presence of aliphatic thiols, which results in the formation of alkylthioquinolylamines . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Quinolyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinoline derivatives, depending on the reaction pathway and conditions used.
Applications De Recherche Scientifique
1-(6-Quinolyl)-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(6-Quinolyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways involved in signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline and tetrazole derivatives, such as:
- 6-Methoxyquinoline
- 1,2,3,4-Tetrahydroquinoline
- 5-Quinolyl azides
Uniqueness
1-(6-Quinolyl)-1H-tetrazole-5-thiol is unique due to its combined structural features of quinoline and tetrazole, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H7N5S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
1-quinolin-6-yl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C10H7N5S/c16-10-12-13-14-15(10)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,14,16) |
Clé InChI |
WGSDSTZISRJBKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)N3C(=S)N=NN3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13679044.png)

![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)


![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)


![3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)



![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)

